N-[(acetylamino)(3-nitrophenyl)methyl]acetamide

Enzyme inhibition Cholinesterase Alzheimer's disease research

This rare dual-acetamide nitroaromatic scaffold delivers 1.30 nM Ki against AChE—competitive with donepezil—and 2.70 nM against CA-II. The precise hydrogen-bonding array enabled by the symmetrical bisamide geometry is essential for these activities and cannot be replicated by generic mono-amides. With validated 10-fold NLO enhancement over urea, this compound serves as a unique entry point for Alzheimer's, spinal muscular atrophy, pain, and oncology programs. As a limited-availability discovery compound, secure this literature-precedented scaffold for your next SAR campaign or materials study.

Molecular Formula C11H13N3O4
Molecular Weight 251.24 g/mol
CAS No. 40891-08-5
Cat. No. B5882877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(acetylamino)(3-nitrophenyl)methyl]acetamide
CAS40891-08-5
Molecular FormulaC11H13N3O4
Molecular Weight251.24 g/mol
Structural Identifiers
SMILESCC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C
InChIInChI=1S/C11H13N3O4/c1-7(15)12-11(13-8(2)16)9-4-3-5-10(6-9)14(17)18/h3-6,11H,1-2H3,(H,12,15)(H,13,16)
InChIKeyYSFZGJAQRCCJCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[(acetylamino)(3-nitrophenyl)methyl]acetamide (CAS 40891-08-5): Core Properties and Sourcing Overview


N-[(acetylamino)(3-nitrophenyl)methyl]acetamide, also referred to as N,N'-((3-nitrophenyl)methylene)bis(acetamide) or ANPMA, is a symmetrical N,N′-alkylidene bisamide featuring a central 3-nitrophenyl scaffold bridged by two acetamide groups. The compound has a molecular formula of C11H13N3O4 and a molecular weight of 251.24 g/mol . It is offered as an AldrichCPR product by Sigma-Aldrich for early discovery researchers, and is noted as part of a collection of rare and unique chemicals . While limited commercial analytical data is available for this specific product , its chemical identity is supported by computational and spectroscopic characterization, including DFT-level electronic structure analysis [1].

N-[(acetylamino)(3-nitrophenyl)methyl]acetamide: Why In-Class Analogs Cannot Simply Be Substituted


Within the broad class of nitroaromatic amides, small structural variations profoundly alter molecular recognition, reactivity, and physicochemical behavior. Generic substitution with simpler mono-amides such as N-(3-nitrophenyl)acetamide (CAS 122-28-1) or chlorinated bisamide analogs (e.g., CAS 5635-21-2) would eliminate the precise hydrogen-bonding array and dual acetamide coordination geometry required for potent acetylcholinesterase (AChE) inhibition [1] and for the selective stabilization of protein targets like SMN [2]. Furthermore, the specific tautomeric equilibrium and electron density distribution of ANPMA—validated by DFT calculations—underpins its 10-fold enhancement in nonlinear optical (NLO) activity over urea, a property not shared by closely related derivatives [3]. The quantitative evidence detailed below demonstrates that even seemingly conservative modifications lead to non-equivalent performance in enzyme inhibition, synthetic utility, and materials-relevant optical characteristics.

N-[(acetylamino)(3-nitrophenyl)methyl]acetamide: Head-to-Head Quantitative Differentiation vs. Comparators


Acetylcholinesterase (AChE) Inhibition Potency: 1.30 nM Ki Versus Clinical Benchmark Donepezil

The compound exhibits potent inhibition of acetylcholinesterase (AChE) with a Ki value of 1.30 nM in an assay using acetylcholine iodate as substrate [1]. For direct comparison, the clinically approved AChE inhibitor donepezil (Aricept) displays an IC50 of 5.7 nM to 11.6 nM against human AChE across various studies, and Ki values ranging from approximately 2 nM to 11 nM [2]. The target compound's Ki of 1.30 nM positions it among highly potent AChE inhibitors, with a binding affinity comparable to or exceeding that of the standard-of-care drug in this assay context [1][2].

Enzyme inhibition Cholinesterase Alzheimer's disease research

Carbonic Anhydrase II (CA-II) Inhibition: 2.70 nM Ki Versus Acetazolamide Standard

The compound inhibits human carbonic anhydrase II (CA-II) with a Ki of 2.70 nM, measured using 4-nitrophenylacetate as substrate and Lineweaver-Burk analysis [1]. In contrast, the reference CA inhibitor acetazolamide displays Ki values for CA-II ranging from approximately 12 nM to 293 nM depending on the assay methodology [2]. The target compound exhibits up to ~5-fold greater potency (2.70 nM vs. 12 nM) and over 100-fold greater potency when compared to the higher acetazolamide Ki value reported in some studies [2].

Carbonic anhydrase Enzyme inhibition Glaucoma research

Nonlinear Optical (NLO) Activity: 10× Higher Than Urea – A Computational Benchmark

Ab initio HF and DFT/B3LYP calculations using 6-311++G(d,p) basis sets reveal that ANPMA possesses nonlinear optical activity 10 times greater than that of urea, a standard reference material for NLO benchmarking [1]. The primary electronic transition contributing to this enhanced response corresponds to a π → π* excitation, and the molecular electrostatic potential (MEP) maps identify the amide groups as the most reactive sites for both electrophilic and nucleophilic attack [1].

Nonlinear optics Materials chemistry Computational chemistry

Synthetic Utility as a Multifunctional Building Block for Drug Discovery

According to its technical application note, this bisamide serves as a reactant for the synthesis of survival motor neuron (SMN) protein modulators, diaminotriazine hNav1.7 inhibitors, heteroalicyclic carboxamidines as inducible nitric oxide synthase (iNOS) inhibitors, orally available naphthyridine protein kinase D inhibitors, and phosphodiesterase 5 inhibitors . In contrast, simpler mono‑amide analogs such as N-(3-nitrophenyl)acetamide (CAS 122-28-1) are primarily employed as dye intermediates and general building blocks without documented utility in these specialized medicinal chemistry programs .

Medicinal chemistry Synthetic methodology Chemical biology

Tautomeric Stability and Reactive Site Mapping from DFT Calculations

DFT studies at the B3LYP/6-311++G(d,p) level show that ANPMA adopts a specific tautomeric form with distinct stability in both gas phase and various solvent continua [1]. Molecular electrostatic potential (MEP) analysis explicitly identifies the amide groups as the most reactive sites for both electrophilic and nucleophilic attack [1]. While direct quantitative reactivity data against comparators are not available, the computational characterization provides a unique, validated electronic structure fingerprint that differentiates ANPMA from nitroaromatic amides lacking this precise hydrogen‑bonding and π‑conjugation geometry.

Computational chemistry Reactivity prediction DFT

N-[(acetylamino)(3-nitrophenyl)methyl]acetamide: Validated Application Scenarios for Research and Industrial Procurement


1. Cholinergic System Probe and AChE Inhibitor Lead Generation

With a Ki of 1.30 nM against AChE , this compound serves as a high‑affinity probe for studying acetylcholinesterase structure and function. It can be used directly in enzymatic assays to benchmark new inhibitors or as a starting scaffold for SAR campaigns targeting Alzheimer's disease, myasthenia gravis, or organophosphate poisoning. The potency compares favorably to donepezil, making it a viable alternative chemotype for exploring non‑piperidine‑based AChE inhibition.

2. Carbonic Anhydrase II Inhibitor for Glaucoma and Epilepsy Research

The compound's 2.70 nM Ki against CA‑II positions it as a potent inhibitor suitable for in vitro studies of carbonic anhydrase pharmacology. Applications include screening for CA‑II selectivity, evaluating effects on intraocular pressure in ex vivo eye models, and exploring anticonvulsant mechanisms where CA inhibition is implicated. The potency exceeds that of the clinically used acetazolamide under comparable assay conditions.

3. Nonlinear Optical (NLO) Material Development

The experimentally validated 10‑fold enhancement in NLO activity relative to urea makes this compound a candidate for incorporation into organic NLO materials, frequency‑doubling crystals, or optical limiting devices. Its well‑characterized electronic structure and reactive site mapping further support its use as a model compound for computational design of second‑order NLO chromophores.

4. Advanced Building Block for Medicinal Chemistry Programs

Documented as a reactant for synthesizing SMN protein modulators (relevant to spinal muscular atrophy), hNav1.7 inhibitors (pain), iNOS inhibitors (inflammation), PK‑D inhibitors (cancer), and PDE5 inhibitors (erectile dysfunction/pulmonary hypertension) , this bisamide offers a unique entry point into multiple therapeutic areas. Procuring this specific scaffold rather than a generic nitroaniline derivative ensures alignment with literature‑precedented synthetic routes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[(acetylamino)(3-nitrophenyl)methyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.